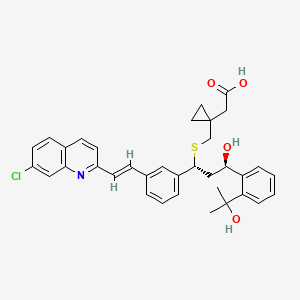

21(R)-Hydroxy Montelukast

Description

Overview of Montelukast (B128269) as a CysLT1 Receptor Antagonist in Academic Research

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). nih.govnih.gov In academic research, it is recognized for its high affinity and selectivity for the CysLT1 receptor over other significant airway receptors. drugbank.comscispace.com Cysteinyl leukotrienes (CysLTs), specifically LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in the pathophysiology of inflammatory conditions such as asthma and allergic rhinitis. drugbank.comnih.gov These leukotrienes are released from various cells, including mast cells and eosinophils, and their interaction with CysLT1 receptors on airway smooth muscle cells and other inflammatory cells leads to bronchoconstriction, increased mucus secretion, enhanced vascular permeability, and eosinophil recruitment. drugbank.comscispace.com

Montelukast functions by competitively binding to the CysLT1 receptor, thereby inhibiting the physiological actions of CysLTs. nih.govdrugbank.com This mechanism effectively counteracts the inflammatory cascade mediated by these leukotrienes. researchgate.nettandfonline.com Research has demonstrated that montelukast can significantly inhibit bronchoconstriction induced by leukotriene D4 (LTD4). drugbank.com Its role extends beyond simple receptor antagonism, with studies suggesting it possesses secondary anti-inflammatory properties, potentially through the inhibition of the 5-lipoxygenase enzyme and modulation of other cellular pathways, although these are considered CysLT1R-independent mechanisms. scispace.comnih.gov The extensive investigation of montelukast in preclinical and clinical studies has solidified its position as a key compound for studying the role of the CysLT1 receptor in inflammatory airway diseases. fda.govresearchgate.net

Significance of Metabolite Identification and Characterization in Drug Discovery and Development

Key reasons for the importance of metabolite studies include:

Understanding Pharmacokinetics and Pharmacodynamics (PK/PD): Metabolite identification helps to elucidate the complete pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.govallucent.com Some metabolites may be pharmacologically active, contributing to the parent drug's therapeutic effect, while others may be inactive. allucent.com In some cases, a prodrug is intentionally designed to be converted into its active metabolite. allucent.com

Assessing Safety and Toxicity: Metabolites can sometimes be responsible for adverse effects or toxicity. nih.govallucent.com Regulatory agencies such as the FDA require safety testing for any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state. wuxiapptec.comallucent.com Identifying and characterizing these metabolites early allows for comprehensive toxicological assessments. wuxiapptec.comadmescope.com

Predicting Drug-Drug Interactions (DDI): Understanding the metabolic pathways, including the specific enzymes involved (e.g., cytochrome P450 isoenzymes), is crucial for predicting potential interactions with co-administered drugs. admescope.com

Guiding Drug Design: Early identification of metabolic "soft spots"—positions on a molecule that are susceptible to metabolism—can guide medicinal chemists in designing new drug candidates with improved metabolic stability and pharmacokinetic properties. admescope.com

Therefore, a thorough investigation of a drug's metabolic fate is not merely a regulatory requirement but a fundamental scientific necessity to ensure the development of safe and effective medicines. wuxiapptec.comwisdomlib.org

Rationale for Investigating 21(R)-Hydroxy Montelukast as a Key Oxidative Metabolite

Montelukast undergoes extensive metabolism in the liver, primarily facilitated by cytochrome P450 (CYP) enzymes, before being almost exclusively excreted in the bile and feces. drugbank.comnih.govhelsinki.fi Studies have identified several metabolites in human plasma and bile. nih.govnih.gov Among these, the hydroxylated metabolites are of significant interest for understanding the oxidative pathways of the parent drug.

This compound, also designated as M5a, is an oxidative metabolite formed by hydroxylation at the benzylic carbon of the propyl side chain of montelukast. nih.govnih.govchemical-suppliers.eu In vitro studies using human liver microsomes and recombinant P450 enzymes have shown that the stereoselective formation of this compound and its diastereomer, 21(S)-Hydroxy Montelukast (M5b), is primarily catalyzed by the CYP3A4 and CYP3A5 isoenzymes. nih.govmdpi.com

The rationale for specifically investigating this compound stems from its role as one of the principal oxidative products. While montelukast 1,2-diol (formed via 36-hydroxylation) is considered the major oxidative metabolite based on in vitro intrinsic clearance, this compound still represents a notable portion of the oxidative metabolic profile. nih.gov Specifically, it accounted for approximately 7.9% of the total intrinsic clearance of oxidative metabolism in one study. nih.gov Understanding the formation and fate of this specific metabolite is crucial for building a complete picture of montelukast's biotransformation and clearance mechanisms. Although plasma concentrations of montelukast metabolites are generally undetectable at therapeutic doses, characterizing all significant metabolic pathways remains a key aspect of its pharmacological profile. drugbank.com

Scope and Objectives of the Academic Research Outline on this compound

The scope of this research outline is strictly focused on the chemical compound this compound as a metabolite of montelukast. The primary objective is to present a consolidated overview of the existing scientific knowledge regarding this specific metabolite, derived from academic research.

The specific objectives are:

To situate this compound within the broader context of montelukast research by first outlining the parent compound's mechanism of action as a CysLT1 receptor antagonist.

To underscore the scientific importance of studying drug metabolites in modern pharmacology and drug development, thereby providing a basis for the focused investigation of this compound.

To detail the scientific rationale for identifying this compound as a subject of interest, focusing on its identity as a key oxidative metabolite and the enzymatic pathways responsible for its formation.

To present detailed findings from in vitro metabolic studies, including comparative data on the formation of various montelukast metabolites, to quantify the contribution of the 21(R)-hydroxylation pathway relative to other metabolic routes.

This outline deliberately excludes clinical aspects such as dosage, administration, and safety profiles to maintain a strict focus on the fundamental chemistry, biochemistry, and pharmacology of this compound.

Detailed Research Findings

Table 1: Identified Metabolites of Montelukast in Humans

This table summarizes the primary metabolites of montelukast identified in human plasma and bile through various in vitro and in vivo studies. nih.govhelsinki.finih.govmdpi.com

| Metabolite ID | Chemical Name/Description | Metabolic Pathway |

| M1 | Montelukast acyl-β-d-glucuronide | Direct Glucuronidation |

| M2 | Montelukast sulfoxide | Oxidation |

| M3 | 25-Hydroxy Montelukast | Oxidation (Hydroxylation) |

| M4 | Montelukast dicarboxylic acid | Oxidation (of M6) |

| M5a | This compound | Oxidation (Hydroxylation) |

| M5b | 21(S)-Hydroxy Montelukast | Oxidation (Hydroxylation) |

| M6 | 36-Hydroxy Montelukast (1,2 diol) | Oxidation (Hydroxylation) |

Table 2: Comparative In Vitro Intrinsic Clearance of Montelukast Oxidative Metabolites

This table presents the relative contributions of the major oxidative metabolites to the total in vitro intrinsic clearance (Clint) of montelukast in human liver microsomes, highlighting the position of this compound within the oxidative metabolism pathway. nih.gov

| Metabolite | Relative Contribution to Total Oxidative Clint (%) | Primary P450 Enzymes Involved |

| Montelukast 1,2 diol (M6) | 83.5% | CYP2C8, CYP2C9 |

| This compound (M5a) | 7.9% | CYP3A4, CYP3A5 |

| 25-Hydroxy Montelukast (M3) | 6.7% | Multiple P450s |

| 21(S)-Hydroxy Montelukast (M5b) | 1.9% | CYP3A4, CYP3A5 |

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRNGXJVKOMERP-FPUIOERCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1[C@@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184763-26-6 | |

| Record name | 1-((((1R,3R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((((1R,3R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D554UP7RBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Montelukast Leading to 21 R Hydroxy Montelukast

Overview of Montelukast (B128269) Phase I and Phase II Metabolism

Montelukast undergoes extensive metabolism before its excretion, primarily through the bile. Phase I metabolism involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. Key oxidative pathways include hydroxylation at the 36 and 21 positions, as well as sulfoxidation. Following Phase I reactions, Montelukast and its metabolites can undergo Phase II metabolism, which involves conjugation reactions. Direct glucuronidation of Montelukast to an acyl-glucuronide has been confirmed, a process primarily mediated by the enzyme UGT1A3.

Enzymatic Biotransformation of Montelukast to 21-Hydroxylated Metabolites

The formation of 21-hydroxylated metabolites of Montelukast is a critical step in its metabolic journey. This biotransformation is carried out by specific enzymes within the cytochrome P450 superfamily.

Role of Cytochrome P450 (CYP) Isoforms in 21-Hydroxylation

The 21-hydroxylation of Montelukast is a stereoselective process catalyzed mainly by CYP3A4. This reaction results in the formation of two diastereomers: 21(R)-Hydroxy Montelukast and 21(S)-Hydroxy Montelukast.

Both CYP3A4 and CYP3A5, key enzymes in drug metabolism, are capable of catalyzing the 21-hydroxylation of Montelukast. However, in vitro studies have demonstrated that CYP3A4 is the principal enzyme responsible for this reaction. Kinetic analyses have shown that CYP3A4 exhibits a higher capacity for the formation of this compound compared to its 21(S) counterpart, as indicated by a 4.4-fold higher apparent intrinsic clearance (Clint). While CYP3A5 also contributes to this metabolic pathway, its formation rates are significantly lower than those of CYP3A4.

Interactive Data Table: Comparative Formation Rates of Montelukast Metabolites by P450 Isoforms

| Metabolite | Forming Enzyme(s) | Key Findings |

| 1,2 diol | CYP2C8, CYP2C9 | Formation rate in CYP2C9 is 5.6-fold higher than in CYP2C8. |

| 21(R)-OH Montelukast | CYP3A4 , CYP3A5 | CYP3A4 is the main catalyst. Formation rate in CYP3A4 is 8.1-fold higher than in CYP3A5. |

| 21(S)-OH Montelukast | CYP3A4 , CYP3A5 | CYP3A4 is the main catalyst. Formation rate in CYP3A4 is 5.9-fold higher than in CYP3A5. |

| 25-OH Montelukast | CYP2C8, CYP2C9, CYP2C19, CYP3A4 | CYP2C8 and CYP2C9 catalyze this reaction at the highest rate. |

Stereoselective Nature of the 21-Hydroxylation Reaction

The hydroxylation of Montelukast at the 21-position is a stereoselective process, meaning that the reaction preferentially produces one stereoisomer over another.

The enzymatic action of CYP3A4 and CYP3A5 on Montelukast leads to the formation of two distinct diastereomers: this compound and 21(S)-Hydroxy Montelukast. In vitro studies using human liver microsomes have shown that the formation of the 21(R) diastereomer occurs at a higher rate than the 21(S) diastereomer. The average formation rate for this compound was found to be 1.48 ± 1.02 pmol/min per milligram of protein, while the rate for 21(S)-Hydroxy Montelukast was 0.46 ± 0.31 pmol/min per milligram of protein. This indicates a clear preference for the formation of the 21(R) isomer in this metabolic pathway.

Relative Abundance of Stereoisomers in Biological Samples

In vitro studies utilizing human liver microsomes (HLMs) have provided quantitative insights into the relative formation of the 21-hydroxy stereoisomers. Based on calculations of in vitro intrinsic clearance (Clint), this compound is the more prominent of the two stereoisomers. It accounts for 7.9% of the total intrinsic clearance of Montelukast's oxidative metabolism. In contrast, 21(S)-Hydroxy Montelukast accounts for only 1.9% of the total Clint. nih.gov This indicates a clear stereoselectivity in the metabolic pathway, favoring the formation of the (R)-isomer.

In Vitro Metabolic Studies of Montelukast 21-Hydroxylation

To understand the specifics of 21-hydroxylation, researchers have conducted detailed in vitro studies using various systems that mimic human metabolic processes.

Human Liver Microsome (HLM) Studies

Studies with pooled HLMs have been instrumental in characterizing the formation of this compound. These experiments allow for the measurement of enzymatic activity in a setting that closely resembles the human liver's metabolic environment. Kinetic analyses in HLMs have determined the key parameters for the formation of this compound, demonstrating that it is a quantifiable and significant metabolic pathway. nih.gov

Recombinant Human P450 System Investigations

To identify the specific enzymes responsible for 21-hydroxylation, investigations have been carried out using recombinant human P450 systems. These systems express individual CYP isoforms, allowing for a precise assessment of each enzyme's contribution. nih.gov

These studies confirmed that multiple P450s can participate in Montelukast metabolism. However, for the specific reaction of 21-hydroxylation, CYP3A4 and CYP3A5 were identified as the principal catalysts. When compared, CYP3A4 exhibited a significantly higher rate of formation for both 21(R)- and 21(S)-Hydroxy Montelukast than CYP3A5. nih.gov Specifically, the formation rates in CYP3A4 were 8.1-fold higher for the 21(R)-isomer and 5.9-fold higher for the 21(S)-isomer compared to CYP3A5. nih.gov

Kinetic Characterization of 21-Hydroxylation (Km, Vmax, Intrinsic Clearance)

Detailed kinetic studies in HLMs have been performed to quantify the efficiency of the 21-hydroxylation pathway. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) were determined for the formation of this compound. From these values, the intrinsic clearance (Vmax/Km) was calculated, providing a measure of the catalytic efficiency of the enzymatic reaction.

Table 1: Kinetic Parameters for the Formation of this compound in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Km (μM) | 1.1 ± 0.3 |

| Vmax (pmol/min/mg protein) | 11.2 ± 0.9 |

| Intrinsic Clearance (Clint, μL/min/mg protein) | 10.2 |

Data derived from in vitro studies with Human Liver Microsomes. nih.gov

Factors Influencing the Enzymatic Formation of this compound

The rate of formation of this compound can be significantly altered by the presence of other substances that interact with the metabolizing enzymes.

Impact of CYP Inhibitors and Inducers

Given that CYP3A4 is the primary enzyme responsible for 21-hydroxylation, substances that inhibit or induce this enzyme can have a profound effect on the formation of this compound. Chemical inhibition studies have demonstrated this relationship clearly. nih.gov

The use of selective CYP3A inhibitors, such as ketoconazole and troleandomycin, resulted in a marked reduction in the formation rates of both 21(R)- and 21(S)-Hydroxy Montelukast in HLM incubations. The inhibition was substantial, with formation rates being reduced by over 90%. nih.gov This finding strongly corroborates the data from recombinant P450 systems, confirming the critical role of CYP3A enzymes in this specific metabolic pathway. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| Montelukast | |

| This compound | M5a |

| 21(S)-Hydroxy Montelukast | M5b |

| Ketoconazole |

Genetic Polymorphisms of Metabolizing Enzymes

The high interindividual variability observed in the pharmacokinetics of Montelukast can be partly attributed to genetic polymorphisms in the genes encoding for drug-metabolizing enzymes and transporters. nih.gov These genetic variations can alter the rate of Montelukast metabolism, thereby influencing the plasma concentrations of the parent drug and the formation of its metabolites, including this compound.

A comprehensive pharmacogenomic study that sequenced 379 pharmacokinetic genes in healthy volunteers identified several key genetic variants that significantly impact Montelukast disposition. nih.govnih.gov

Organic Anion Transporting Polypeptide 2B1 (OATP2B1): Genetic variations in transporter proteins also affect Montelukast pharmacokinetics. The gene SLCO2B1 encodes the OATP2B1 transporter, which facilitates the absorption of Montelukast. Polymorphisms such as c.935G>A (rs12422149) in SLCO2B1 have been linked to altered plasma concentrations and therapeutic response to the drug. semanticscholar.orgjocms.org By influencing the amount of Montelukast absorbed into the system, these transporter polymorphisms indirectly affect the substrate available for metabolism by enzymes like CYP3A4.

The following table summarizes the research findings on key genetic polymorphisms affecting Montelukast metabolism:

| Gene (Enzyme/Transporter) | Variant / Allele | Effect on Montelukast Pharmacokinetics or Metabolite Formation |

| UGT1A3 | UGT1A32 | Associated with increased UGT1A3 expression and glucuronidation. nih.gov Leads to a reduced plasma AUC of parent Montelukast. nih.gov Results in a decreased plasma AUC of this compound (M5R). nih.govnih.gov |

| CYP2C8 | CYP2C83 | Associated with decreased plasma AUC of Montelukast in a candidate gene study. clinpgx.org |

| CYP2C8 | CYP2C8*4 | Associated with increased plasma AUC of Montelukast in a candidate gene study. clinpgx.org |

| SLCO2B1 | c.935G>A (rs12422149) | Associated with altered Montelukast plasma concentrations and therapeutic response. semanticscholar.orgjocms.org |

Advanced Analytical Techniques for Characterization and Quantification of 21 R Hydroxy Montelukast

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 21(R)-Hydroxy Montelukast (B128269) from its parent compound, other metabolites, and matrix components. The choice of technique depends on the analytical objective, whether it is routine quantification or the critical assessment of stereoisomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. Reversed-phase HPLC (RP-HPLC) methods are commonly developed for the quantification of Montelukast and its related substances. ijpcbs.com These methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. nih.gov

Method development involves optimizing several parameters to achieve efficient separation. A typical RP-HPLC method for Montelukast and its impurities, including hydroxylated metabolites, would utilize a C18 column. nih.govijpsonline.com The mobile phase often consists of a mixture of an aqueous buffer (such as sodium acetate or ammonium acetate) and an organic solvent like acetonitrile or methanol. ijpcbs.comnih.gov The ratio of these solvents can be adjusted to control the retention and resolution of the analytes. ijpcbs.com Detection is commonly performed using a UV detector at a wavelength where Montelukast and its derivatives exhibit strong absorbance, such as 285 nm or 344 nm. ijpsonline.comresearchgate.net The goal is to develop a rapid, simple, and reliable method with a short run time suitable for routine quality control. ijpsonline.com

HPLC Method Parameters for Montelukast and Related Compounds

| Parameter | Typical Conditions |

| Column | Octadecylsilane (C18), e.g., Zobrax Eclipse XDB-C18 (4.6x150mm, 5µm) researchgate.net |

| Mobile Phase | Acetonitrile:1 mM Sodium Acetate (pH 6.3) (90:10 v/v) nih.gov or Methanol:Acetonitrile:Water (60:30:10 v/v/v) researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min nih.govresearchgate.net |

| Detection | UV at 285 nm nih.gov or 344 nm researchgate.net |

| Retention Time | Approximately 3.4 - 3.6 min for Montelukast nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in higher resolution, improved sensitivity, and substantially shorter analysis times. UPLC methods are particularly advantageous for developing stability-indicating assays that can separate the active pharmaceutical ingredient from a multitude of degradation products and related substances, including hydroxylated metabolites like 21(R)-Hydroxy Montelukast. iajps.com A reverse-phase U-HPLC method allows for the rapid quantification of these related substances in a single run, which is often under 35 minutes. iajps.com

Chiral Chromatographic Methods for Stereoisomeric Purity Assessment

The "21(R)" designation in this compound indicates a specific three-dimensional arrangement of atoms (stereochemistry) at a chiral center. Its counterpart is 21(S)-Hydroxy Montelukast. Since stereoisomers can have different pharmacological and toxicological profiles, methods to separate and quantify them are critical. Chiral chromatography is the definitive technique for this purpose.

These methods employ a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. For Montelukast and its related chiral impurities, polysaccharide-based CSPs like Chiralpak® AD-H or Chiralpak AS-H are frequently used. scirp.orgijpsonline.com The separation is typically achieved in normal-phase mode, using a mobile phase composed of a mixture of non-polar solvents like n-hexane and polar modifiers such as ethanol and isopropanol. ijpsonline.comnih.gov Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often included to improve peak shape and resolution. ijpsonline.com The successful separation of stereoisomers is confirmed by achieving a baseline resolution of greater than 2.0 between the peaks. ijpsonline.comnih.gov

Chiral HPLC Method for Montelukast Enantiomers

| Parameter | Conditions | Reference |

| Column | Chiralpak® AD-H (250x4.6 mm, 5 µm) | ijpsonline.com |

| Mobile Phase | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v/v/v/v) | ijpsonline.com |

| Flow Rate | 0.9 mL/min | ijpsonline.com |

| Column Temperature | 30°C | ijpsonline.com |

| Detection | UV at 280 nm | ijpsonline.com |

Mass Spectrometry (MS)-Based Identification and Quantification

Mass spectrometry provides unparalleled sensitivity and selectivity for the identification and quantification of metabolites. When coupled with liquid chromatography, it becomes a powerful tool for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in biological matrices such as human plasma. nih.govbenthamscience.com The method involves coupling an HPLC or UPLC system to a tandem mass spectrometer. For sample preparation, a simple protein precipitation step with acetonitrile is often sufficient to extract the analytes from plasma. nih.gov

In the mass spectrometer, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process is highly specific. For Montelukast, the transition m/z 586.2 → 568.2 is commonly monitored. nih.gov For this compound, this precursor mass would be expected to increase by approximately 16 amu (due to the addition of an oxygen atom) while likely producing related product ions. A deuterated internal standard, such as Montelukast-d6, is used to ensure high precision and accuracy by correcting for variations in sample processing and instrument response. nih.govbenthamscience.com These methods are validated to have high sensitivity, with limits of quantification often in the low ng/mL range. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This capability is invaluable for confirming the identity of known compounds and elucidating the structure of unknown metabolites. By determining the precise mass of a molecule, its elemental formula can be deduced with a high degree of confidence. For this compound, which has a molecular formula of C₃₅H₃₆ClNO₄S, the monoisotopic mass is 601.205357 Da. chemspider.com HRMS can measure this mass with exceptional accuracy, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. This makes HRMS a powerful tool for definitive structural confirmation in metabolite identification studies.

Quantitative Method Development for Metabolite Measurement in Complex Matrices

The accurate quantification of this compound in complex biological matrices, such as human plasma, is crucial for understanding the metabolism and pharmacokinetics of its parent drug, Montelukast. The development of a robust quantitative method typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

While specific validated methods for this compound are not extensively detailed in publicly available literature, the established methodologies for Montelukast provide a framework for its metabolite. These methods commonly utilize a C18 or C8 reversed-phase high-performance liquid chromatography (HPLC) column for chromatographic separation. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium formate or phosphate buffer, to achieve optimal separation from other plasma components and metabolites.

For sample preparation, protein precipitation is a frequently employed technique to remove proteins from the plasma sample that could interfere with the analysis. This is typically achieved by adding a precipitating agent like acetonitrile. Following precipitation and centrifugation, the supernatant containing the analyte of interest is injected into the LC-MS/MS system.

In terms of detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. While the exact mass transitions for this compound are not readily published, they would be determined during method development by infusing a pure standard of the compound into the mass spectrometer. The use of a stable isotope-labeled internal standard, such as this compound-d6, is the gold standard for ensuring the accuracy and precision of the quantification by correcting for any variability during sample preparation and analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of molecules. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

While a complete spectral assignment for this compound is not available in the cited literature, the analysis of related Montelukast impurities provides insight into the expected signals. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline and phenyl rings, the vinyl proton, and the protons of the cyclopropyl and propyl chains. The introduction of the hydroxyl group at the 21-position would lead to a downfield shift of the proton attached to the carbon bearing the hydroxyl group, and this would be a key diagnostic signal to differentiate it from the parent drug. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, ultimately confirming the complete structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Based on the spectra of Montelukast and its impurities, the following characteristic peaks would be anticipated in the IR spectrum of this compound asianpubs.org:

O-H stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ due to the presence of the hydroxyl group.

C-H stretch (aromatic): Absorption bands typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorption bands appearing just below 3000 cm⁻¹.

C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

C=C and C=N stretch (aromatic and quinoline rings): Multiple absorption bands in the 1600-1450 cm⁻¹ region.

S-C stretch: Weaker absorption bands in the fingerprint region.

Method Validation and Quality Control for Metabolite Analysis

For any bioanalytical method to be considered reliable for regulatory submissions or clinical studies, it must undergo rigorous validation to ensure it performs as expected. The validation parameters are based on guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While specific validation data for this compound is not provided in the search results, the validation of methods for Montelukast serves as a direct reference for the requirements for its metabolites nih.govnih.govderpharmachemica.comresearchgate.net.

Specificity, Sensitivity, and Linearity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and concomitant medications. This is typically assessed by analyzing blank plasma samples from multiple sources to check for any interfering peaks at the retention time of the analyte.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For Montelukast, LLOQ values in the low ng/mL range have been reported, and a similar sensitivity would be expected for a method developed for this compound derpharmachemica.com.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response (peak area ratio of analyte to internal standard) against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. For Montelukast, linearity has been demonstrated over a wide concentration range, for example, from 1.0 to 800.0 ng/mL nih.gov.

Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal concentrations. The acceptance criteria for accuracy are typically within ±15% (±20% for the LLOQ) of the nominal value.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at both the intra-day (within a single day) and inter-day (on different days) levels. The acceptance criteria for precision are typically an RSD of ≤15% (≤20% for the LLOQ).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method, this could include variations in mobile phase composition, flow rate, and column temperature.

In Vitro Pharmacological Investigations of 21 R Hydroxy Montelukast

Receptor Binding Profiling

Detailed receptor binding profiles that quantify the affinity and selectivity of 21(R)-Hydroxy Montelukast (B128269) for its presumed targets are not available in the reviewed scientific literature.

Affinity and Selectivity for Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2)

Specific binding affinity data, such as Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, for 21(R)-Hydroxy Montelukast at the CysLT1 and CysLT2 receptors have not been reported in the available scientific literature. For context, the parent compound, Montelukast, is a potent and selective antagonist of the CysLT1 receptor, effectively blocking the pro-inflammatory actions of cysteinyl leukotrienes . However, the binding characteristics of its 21(R)-Hydroxy metabolite remain uncharacterized.

Comparative Binding with Montelukast and Other Metabolites

A direct comparative analysis of the receptor binding affinities of this compound with its parent compound, Montelukast, and other metabolites (such as 21(S)-Hydroxy Montelukast) for CysLT receptors is not available in the reviewed literature. Such studies are crucial for understanding the structure-activity relationships within the Montelukast metabolic pathway, but this specific information has not been publicly documented.

Cellular Functional Assays

There is a lack of published data from in vitro cellular functional assays specifically investigating the activity of this compound.

Modulation of Leukotriene-Mediated Cellular Responses

No specific data is available from studies measuring the ability of this compound to inhibit leukotriene-mediated cellular responses, such as contractions in isolated tissues or the expression of cellular inflammation markers. While the parent drug, Montelukast, is known to inhibit these pathways, the functional activity of the 21(R)-Hydroxy metabolite has not been detailed nih.gov.

Impact on Pro-inflammatory Mediators and Cytokines in Cellular Models

Investigations into the specific effects of this compound on the production and release of pro-inflammatory mediators and cytokines (e.g., IL-1β, IL-6, TNF-α) in cellular models have not been reported. Studies on the parent compound, Montelukast, have shown that it can reduce the levels of various pro-inflammatory cytokines nih.govresearchgate.net. However, it is not known if this activity is retained or modified in the 21(R)-Hydroxy metabolite.

Investigation of Potential Secondary Pharmacological Activities

There is no available research into the potential secondary pharmacological activities of this compound, such as effects on cAMP-dependent mechanisms or enzyme inhibition. While Montelukast itself has been investigated for activities beyond CysLT1 receptor antagonism, this line of inquiry has not been extended to its 21(R)-Hydroxy metabolite in the available literature nih.gov.

Comparative Pharmacological Activity with Montelukast and its Other Metabolites

Assessment of Relative Potency and Efficacy in In Vitro Systems

Detailed in vitro studies have elucidated the metabolic pathways of montelukast, primarily involving cytochrome P450 (CYP) enzymes. CYP3A4 has been identified as the main catalyst for the stereoselective 21-hydroxylation of montelukast nih.gov. While the formation of various oxidative metabolites has been characterized, direct comparative data on the in vitro potency and efficacy of this compound at the CysLT1 receptor relative to montelukast are not extensively available in published literature.

However, studies on the in vitro metabolism of montelukast in human liver microsomes provide insights into the relative abundance of its metabolites. The in vitro intrinsic clearance (Clint) for the formation of this compound accounts for approximately 7.9% of the total intrinsic clearance of montelukast's oxidative metabolism. This is significantly lower than the major oxidative metabolite, montelukast 1,2-diol, which represents 83.5% of the total oxidative clearance nih.gov.

The following table summarizes the relative in vitro intrinsic clearance of the major oxidative metabolites of montelukast.

| Metabolite | Relative In Vitro Intrinsic Clearance (%) |

| Montelukast 1,2-diol | 83.5 |

| This compound | 7.9 |

| 25-Hydroxy Montelukast | 6.7 |

| 21(S)-Hydroxy Montelukast | 1.9 |

Evaluation of Stereoisomer-Specific Activities

The formation of 21-Hydroxy Montelukast is a stereoselective process, with CYP3A4 and CYP3A5 catalyzing the formation of both the 21(R) and 21(S) diastereomers nih.gov. In vitro studies using expressed P450 enzymes have shown that the formation rate of this compound is higher than that of 21(S)-Hydroxy Montelukast when catalyzed by CYP3A4 nih.gov.

The relative in vitro intrinsic clearance for the formation of this compound is 7.9%, whereas for 21(S)-Hydroxy Montelukast, it is 1.9% nih.gov. This indicates a preferential formation of the (R)-isomer in vitro.

Despite the stereoselective formation, specific in vitro pharmacological studies directly comparing the CysLT1 receptor antagonist potency and efficacy of the 21(R) and 21(S) stereoisomers are not readily found in the available scientific literature. The significantly low plasma concentrations of both diastereomers further support the assessment that their contribution to the clinical pharmacology of montelukast is likely negligible nih.gov.

The table below outlines the key enzymes involved in the formation of the 21-hydroxylated stereoisomers of montelukast.

| Metabolite | Primary Catalyzing Enzyme(s) | Relative In Vitro Intrinsic Clearance (%) |

| This compound | CYP3A4, CYP3A5 | 7.9 |

| 21(S)-Hydroxy Montelukast | CYP3A4, CYP3A5 | 1.9 |

Preclinical Research and Mechanistic Insights into 21 R Hydroxy Montelukast

In Vivo Formation and Disposition in Animal Models

While Montelukast (B128269) has been the subject of numerous preclinical studies in various animal models, detailed research specifically isolating the in vivo formation and disposition of its metabolite, 21(R)-Hydroxy Montelukast, is not extensively documented in publicly available scientific literature. The understanding of this metabolite is largely derived from in vitro studies using human-derived enzymes and from human clinical studies.

Montelukast is known to be extensively metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver. hres.cadrugbank.com In vitro studies utilizing human liver microsomes have been crucial in elucidating the formation pathways of its various metabolites. These studies have shown that CYP3A4 and CYP3A5 are the predominant isoforms responsible for the stereoselective 21-hydroxylation of Montelukast, leading to the formation of this compound and its diastereomer, 21(S)-Hydroxy Montelukast. nih.gov

The relevance of these specific human CYP enzymes in common preclinical animal models can vary. For instance, the profile of CYP activities in mice and monkeys has been found to more closely resemble that of humans compared to rats, which show a more divergent profile. nih.gov This suggests that the rate and pattern of this compound formation could differ significantly between animal species used in preclinical research.

Specific studies detailing the detection and quantification of this compound in the tissues and biofluids of animal models are scarce. Pharmacokinetic studies in animals, such as those conducted in dogs and rats, have primarily focused on measuring the concentration of the parent compound, Montelukast. nih.govfda.gov

In human studies, this compound has been identified in plasma and bile. mdpi.com However, the plasma concentrations of Montelukast metabolites are generally undetectable at steady state following therapeutic doses. hres.canps.org.au This suggests that if this compound is formed in animal models, its concentration in systemic circulation is likely to be very low. One study in humans using radiolabeled Montelukast found that its metabolites, including the 21-hydroxy diastereomers, accounted for less than 2% of the total circulating radioactivity in plasma. mdpi.com The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been essential for quantifying the parent drug and its metabolites. nih.govnih.gov

Contribution of this compound to Montelukast's Pharmacodynamic Profile in Animal Models

The scientific literature lacks studies designed to assess the independent pharmacological activity of this compound in any preclinical animal model. Research has consistently focused on the potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist activity of the parent compound, Montelukast, which has been demonstrated in various in vivo models, including antigen-induced bronchoconstriction in rats and squirrel monkeys. fda.govresearchgate.netresearchgate.net Without isolated testing of the metabolite, any potential intrinsic activity remains unknown.

Currently, there are no published preclinical studies that have evaluated the potential for this compound to interact with the activity of Montelukast. Such an interaction could theoretically be synergistic, additive, or antagonistic. However, given the very low systemic concentrations of the metabolite relative to the parent drug, any such interaction is considered improbable. nih.gov

Mechanistic Studies of this compound in Preclinical Models

Mechanistic studies focusing specifically on the actions of this compound at a molecular or cellular level in preclinical models have not been reported. The mechanism of action of Montelukast is well-established as a selective antagonist of the CysLT1 receptor. drugbank.comyoutube.com Research into the molecular interactions and downstream effects has been centered on the parent drug. A recent study did identify numerous new metabolites of Montelukast and explored the parent drug's interference with the glutathione (B108866) detoxification system in the brains of mice, but it did not isolate the specific mechanistic actions of this compound. nih.gov

Molecular and Cellular Mechanisms of Action or Interaction

Specific studies detailing the molecular and cellular mechanisms of action for this compound are limited. The parent compound, Montelukast, functions as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). nih.gov This receptor is a key component in the inflammatory cascade associated with asthma and allergic rhinitis. By blocking the action of cysteinyl leukotrienes (LTD4, LTC4, and LTE4) at this receptor, Montelukast mitigates processes such as bronchoconstriction, mucus secretion, and airway edema. nih.gov

In vitro studies on the metabolism of Montelukast have identified that the formation of 21-hydroxy metabolites is a stereoselective process. The enzyme cytochrome P450 3A4 (CYP3A4) has been identified as the primary catalyst for the 21-hydroxylation of Montelukast, leading to the formation of both 21(R)- and 21(S)-Hydroxy Montelukast. nih.govhelsinki.firesearchgate.net

Stereochemical Influence on In Vivo Biological Effects

There is a lack of specific in vivo studies investigating the biological effects of this compound. Consequently, the influence of its specific stereochemistry on in vivo activity has not been characterized. For the parent drug, Montelukast, the (R)-enantiomer is the pharmacologically active form.

The formation of this compound is a result of stereoselective metabolism. nih.govresearchgate.net In studies analyzing human plasma and bile after administration of Montelukast, both this compound (designated as M5a) and its stereoisomer 21(S)-Hydroxy Montelukast (M5b) have been identified. semanticscholar.orgnih.gov The levels of these metabolites in the systemic circulation have been found to be low. semanticscholar.orgnih.gov

The field of stereopharmacology has established that the three-dimensional structure of a molecule is critical for its biological activity. Different stereoisomers of a drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. However, in the case of this compound, dedicated in vivo research to determine its specific biological effects and how they compare to its (S)-enantiomer is not currently available in published literature.

Future Research Directions and Unaddressed Questions

Comprehensive Pharmacological Profiling of 21(R)-Hydroxy Montelukast (B128269) to Elucidate its Full Biological Spectrum

While 21(R)-Hydroxy Montelukast is a known metabolite of Montelukast, its pharmacological activity remains largely uncharacterized. mdpi.comnih.gov The parent drug, Montelukast, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). nih.gov However, it is currently unknown whether this compound retains affinity for this receptor or if it interacts with other biological targets.

Future research must prioritize a comprehensive pharmacological profiling of this metabolite. Key research questions include:

Does this compound exhibit antagonist activity at the CysLT1 receptor, and if so, how does its potency compare to the parent compound?

Does the metabolite possess agonist activity at the CysLT1 receptor or other receptors?

Could this compound have a unique pharmacological profile, potentially contributing to either the therapeutic effects or the adverse event profile of Montelukast?

Investigation of Potential Synergistic or Antagonistic Interactions with Montelukast

The co-existence of a parent drug and its metabolites in the systemic circulation necessitates an evaluation of their potential interactions. The interaction between Montelukast and this compound has not been studied. It is plausible that the metabolite could modulate the activity of the parent drug through several mechanisms.

Future investigations should focus on:

Pharmacokinetic Interactions: Does this compound compete with Montelukast for binding to plasma proteins or metabolic enzymes? Such competition could alter the free concentration and clearance of the parent drug.

Pharmacodynamic Interactions: If the metabolite is pharmacologically active, does it act synergistically with Montelukast, leading to an enhanced therapeutic effect? Conversely, could it act as an antagonist, potentially diminishing the efficacy of the parent drug?

Receptor-Level Interactions: Investigating whether the metabolite can influence the binding of Montelukast to the CysLT1 receptor is a critical step.

Understanding these potential interactions is vital for interpreting the clinical pharmacokinetics and pharmacodynamics of Montelukast and for explaining inter-individual variability in patient response.

Advanced Computational Modeling for Predicting Metabolite Activities and Interactions

In silico approaches offer a powerful and efficient means to predict the properties of drug metabolites, thereby guiding and accelerating experimental research. openaccesspub.orgnih.gov Advanced computational modeling can be leveraged to generate hypotheses about the biological activity and interaction potential of this compound.

Key areas for the application of computational tools include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the binding affinity of this compound for the CysLT1 receptor and other potential off-targets based on its chemical structure. nih.gov

Molecular Docking Simulations: These simulations can model the interaction of this compound with the active sites of its metabolizing enzymes (e.g., CYP3A4) and its potential biological targets. researchgate.netmdpi.com This can provide insights into binding energies and specific molecular interactions.

These predictive models can help prioritize experimental studies, reduce the reliance on animal testing, and provide a deeper mechanistic understanding of the metabolite's role. openaccesspub.org

Development of Novel Analytical Techniques for Enhanced Metabolite Detection and Characterization

The accurate quantification and characterization of drug metabolites in biological matrices are fundamental to understanding their pharmacokinetic profile. While methods like liquid chromatography-mass spectrometry (LC-MS/MS) have been used to identify this compound, there is a continuous need for more advanced analytical techniques. nih.govbenthamscience.com

Future research should aim to develop and apply novel analytical methods with improved capabilities:

Higher Sensitivity and Lower Limits of Quantification: Developing assays that can reliably measure the low concentrations of this compound expected in systemic circulation is crucial for accurate pharmacokinetic modeling. nih.gov

High-Resolution Mass Spectrometry (HR-MS): The application of HR-MS can facilitate more confident structural elucidation of this and other potential minor metabolites. semanticscholar.org

Advanced Chromatographic Separations: Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are essential for separating diastereomers, such as 21(R)- and 21(S)-Hydroxy Montelukast, and other related impurities. semanticscholar.orgnih.gov

The availability of robust and highly sensitive analytical methods is a prerequisite for conducting detailed clinical and preclinical studies on the disposition and effects of this compound.

Further Elucidation of Understood Metabolic Pathways of Montelukast and its Hydroxylated Metabolites

Montelukast undergoes extensive metabolism, with several oxidative and conjugative pathways identified. mdpi.comnih.gov The 21-hydroxylation pathway, leading to the formation of 21(R)- and 21(S)-Hydroxy Montelukast, is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govscience.gov

Despite this knowledge, several questions regarding the metabolic pathways remain unanswered:

Further Metabolism of this compound: It is unknown whether this compound is a terminal metabolite or if it undergoes further biotransformation, such as glucuronidation or other secondary modifications.

Enzyme Interplay and Variability: A deeper understanding of the interplay between different CYP enzymes and UGTs (like UGT1A3) in Montelukast metabolism is needed. nih.govnih.gov Genetic polymorphisms in these enzymes could significantly influence the metabolic profile, including the formation of this compound, contributing to inter-individual differences in drug response.

A complete map of the metabolic fate of Montelukast and its primary metabolites is essential for predicting drug-drug interactions and for understanding the influence of genetic and non-genetic factors on its pharmacokinetics. nih.gov

Data Tables

Table 1: Key Enzymes in Montelukast Metabolism

| Metabolite/Process | Enzyme(s) Involved | Primary Role | Reference |

| This compound | CYP3A4, CYP3A5 | Catalyzes stereoselective 21-hydroxylation | nih.gov |

| 36-Hydroxy Montelukast | CYP2C8, CYP2C9 | Catalyzes 36-hydroxylation | nih.gov |

| Montelukast Sulfoxide | CYP3A4 | Catalyzes sulfoxidation | nih.gov |

| Montelukast Acyl-glucuronide | UGT1A3 | Catalyzes direct glucuronidation | nih.gov |

Compound Names

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 21(R)-Hydroxy Montelukast in experimental settings?

- Methodological Answer :

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to verify structural identity. For purity assessment, employ UV-Vis spectroscopy and chromatographic purity testing (e.g., ≥95% purity thresholds).

- Reference analytical standards (e.g., CAS: 184763-26-6) for calibration .

- Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | HPLC-MS | Structural confirmation |

| 2 | NMR | Stereochemical validation (R-configuration) |

| 3 | HPLC-UV | Purity quantification |

Q. What validated analytical methods are available for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid chromatography (LC) with triethylamine buffer/acetonitrile/methanol mobile phases (e.g., 20:30:50 ratio) at 280 nm detection achieves baseline separation from co-administered drugs like Levocetirizine .

- Validate methods per ICH guidelines :

- Linearity : 1.25–3.75 µg/mL (R² ≥ 0.998) .

- Recovery : ≥95% with <2% RSD in repeatability tests .

- Use deuterated analogs (e.g., this compound-d6) as internal standards for improved accuracy .

Advanced Research Questions

Q. What experimental approaches can elucidate the role of this compound in neuropsychiatric adverse events (NPAEs) linked to Montelukast therapy?

- Methodological Answer :

- Retrospective cohort studies : Analyze electronic health records (EHRs) with propensity score matching to control confounders (e.g., prior psychiatric history) .

- Case-crossover designs : Compare NPAE incidence during Montelukast exposure vs. non-exposure periods in pediatric populations .

- Key Findings :

| Study Design | Population | Key Association | Reference |

|---|---|---|---|

| Cohort | Adults | Anxiety/insomnia (OR: 1.16–1.26) | |

| Case-crossover | Children | No significant link |

Q. How can researchers resolve contradictions in pharmacological data between this compound and its parent drug?

- Methodological Answer :

- Conduct receptor binding assays to compare affinity for leukotriene receptors (CysLT₁) versus off-target CNS receptors.

- Use in vitro metabolism models (e.g., human liver microsomes) to quantify metabolite formation kinetics .

- Example Conflict : Montelukast reduces dengue mortality risk by 35% in observational studies, but its metabolite’s role remains uncharacterized .

Q. What methodologies are recommended for studying this compound’s pharmacokinetics (PK) in aging populations?

- Methodological Answer :

- Perform population PK modeling using sparse sampling in elderly cohorts (≥65 years) to assess age-related clearance changes .

- Incorporate hepatic impairment indices (e.g., Child-Pugh scores) to adjust dosing regimens .

- Limitation : Existing studies lack age-stratified subanalyses, necessitating dedicated trials .

Methodological Challenges & Solutions

Q. How should researchers address conflicting evidence on this compound’s neuropsychiatric risk?

- Methodological Answer :

- Apply meta-analysis to harmonize results from pharmacovigilance studies (e.g., FDA Sentinel) and RCTs .

- Key Discrepancies :

- Antidepressant prescriptions ↑ (OR: 1.16) in US cohorts vs. no association in Danish studies .

- Use sequence symmetry analysis to minimize temporal bias .

Q. What in vivo models are suitable for studying this compound’s therapeutic potential beyond asthma?

- Methodological Answer :

- Ischemic stroke models : Administer this compound post-middle cerebral artery occlusion to assess neuroprotection (e.g., reduced infarct volume) .

- Seizure models : Test anticonvulsant synergy with phenobarbital via isobolographic analysis in mice .

Data Reporting Standards

- Experimental Replicability : Document synthesis protocols (e.g., chiral resolution methods) and analytical parameters in Supplementary Information per ICH guidelines .

- Clinical Data : Report adverse events using MedDRA terminology and stratify by metabolite exposure levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.